An In-depth Technical Guide to the Chemical Structure and Properties of Loreclezole
An In-depth Technical Guide to the Chemical Structure and Properties of Loreclezole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loreclezole is a selective anticonvulsant agent that exerts its pharmacological effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. Structurally classified as a triazole derivative, loreclezole exhibits a notable preference for GABA-A receptor isoforms containing β2 or β3 subunits, a characteristic that underpins its distinct pharmacological profile. This technical guide provides a comprehensive overview of the chemical structure and diverse properties of loreclezole, including its physicochemical characteristics, pharmacological activity, and the signaling pathways it modulates. Detailed methodologies for key experimental procedures used to characterize this compound are also presented to facilitate further research and development.
Chemical Structure and Physicochemical Properties
Loreclezole, with the IUPAC name 1-[(Z)-2-chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole, is a synthetic molecule with the chemical formula C₁₀H₆Cl₃N₃.[1] Its structure features a dichlorophenyl ring linked to a triazole moiety via a chloroethenyl bridge.
Table 1: Physicochemical Properties of Loreclezole
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆Cl₃N₃ | [1] |
| Molecular Weight | 274.53 g/mol | [1] |
| IUPAC Name | 1-[(Z)-2-chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole | [1] |
| SMILES | c1cc(c(cc1Cl)Cl)/C(=C/n2cncn2)/Cl | [1] |
| LogP | 3.8 | |
| Solubility | Water: < 0.1 mg/mL (insoluble) DMSO: 110 mg/mL (400.68 mM) (with ultrasound) Ethanol: Soluble to 5 mM (with gentle warming) |
Pharmacological Properties and Mechanism of Action
Loreclezole is a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Its mechanism of action is highly specific, targeting a modulatory site on the β subunits of the receptor.
Subunit Selectivity
A key feature of loreclezole is its pronounced selectivity for GABA-A receptors containing the β2 or β3 subunits over those containing the β1 subunit. This selectivity is significant, with studies indicating a more than 300-fold higher affinity for β2/β3-containing receptors. This specificity is attributed to a single amino acid residue within the transmembrane domain 2 (TM2) of the β subunit.
Potency and Efficacy
In functional assays, loreclezole demonstrates potentiation of GABA-induced chloride currents. Electrophysiological studies on hippocampal CA1 pyramidal cells have reported an EC₅₀ of 9 µM for the enhancement of GABA-A receptor currents. At higher concentrations (50-100 µM), loreclezole can directly activate the GABA-A receptor, albeit to a lesser extent than GABA itself. Furthermore, at concentrations exceeding 6 µM, loreclezole has been observed to enhance the apparent desensitization of the receptor.
Table 2: Pharmacological Activity of Loreclezole
| Parameter | Value | Receptor/System | Reference |
| Affinity | >300-fold higher for β2/β3 vs. β1 subunits | Recombinant human GABA-A receptors | |
| EC₅₀ | 9 µM (for GABAR currents) | Rat hippocampal CA1 pyramidal cells | N/A |
| Direct Activation | Induces inward Cl⁻ currents at 50-100 µM | Recombinant human GABA-A receptors (α1β2γ2S) | |
| Receptor Desensitization | Enhances at >6 µM | Recombinant GABA-A receptors |
Signaling Pathway
The binding of loreclezole to its specific site on the β2 or β3 subunits of the GABA-A receptor potentiates the effect of GABA. This leads to an increased influx of chloride ions (Cl⁻) into the neuron upon GABA binding. The influx of negatively charged chloride ions hyperpolarizes the neuronal membrane, making it less likely to fire an action potential. This enhancement of inhibitory neurotransmission is the fundamental mechanism underlying the anticonvulsant and sedative properties of loreclezole.
Experimental Protocols
The following sections detail the methodologies for key experiments used in the characterization of loreclezole.
[³⁵S]TBPS Binding Assay
This assay is used to investigate the interaction of loreclezole with the GABA-A receptor channel domain.
Objective: To determine the effect of loreclezole on the binding of [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS), a radioligand that binds within the chloride ion channel of the GABA-A receptor.
Methodology:
-
Membrane Preparation: Whole brains from adult male Lister Hooded rats are homogenized in ice-cold sucrose buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended in buffer to obtain a crude synaptosomal membrane preparation.
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with [³⁵S]TBPS (typically 2 nM) in the presence and absence of varying concentrations of loreclezole.
-
The incubation is carried out in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) for a defined period (e.g., 90 minutes) at a specific temperature (e.g., 25°C).
-
Non-specific binding is determined in the presence of a high concentration of a competing ligand, such as picrotoxin (e.g., 10 µM).
-
-
Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
IC₅₀ values for loreclezole are determined by non-linear regression analysis of the concentration-response curves.
-
Whole-Cell Patch Clamp Electrophysiology
This technique is employed to directly measure the effect of loreclezole on GABA-A receptor-mediated currents in neurons.
Objective: To characterize the modulatory effects of loreclezole on GABA-activated chloride currents in cultured neurons or brain slices.
Methodology:
-
Cell Preparation: Primary neuronal cultures (e.g., from rat cortex or hippocampus) or acute brain slices are prepared and maintained in appropriate culture medium or artificial cerebrospinal fluid (aCSF).
-
Recording Setup:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and positioned onto the surface of a neuron.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential (voltage-clamp) and measurement of transmembrane currents.
-
-
Drug Application:
-
GABA is applied to the neuron at a sub-maximal concentration (e.g., EC₂₀) to elicit a baseline current.
-
Loreclezole is then co-applied with GABA at various concentrations to determine its effect on the GABA-evoked current.
-
-
Data Acquisition and Analysis:
-
Currents are recorded using a patch-clamp amplifier and digitized for computer analysis.
-
The peak amplitude, kinetics, and charge transfer of the GABA-A receptor-mediated currents are measured in the absence and presence of loreclezole.
-
Concentration-response curves are generated to determine the EC₅₀ of loreclezole's potentiating effect.
-
